Phosphonium, bromide, (E)-
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Overview
Description
Phosphonium, bromide, (E)- is a type of phosphonium salt that has gained significant attention in various fields of chemistry and industry. Phosphonium salts are known for their stability and versatility, making them valuable in numerous applications. The (E)-configuration indicates the specific geometric arrangement of the compound, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, bromide, (E)- can be synthesized through the quaternization of phosphines by alkyl halides. This process involves the nucleophilic addition of a tertiary phosphine to an alkyl halide, resulting in the formation of a quaternary phosphonium cation and a bromide anion . The reaction can proceed with or without the use of a solvent, but an inert atmosphere is required to protect the phosphines from oxidation . Common solvents used include chloroform and diethyl ether .
Industrial Production Methods
In industrial settings, the production of phosphonium salts often involves large-scale quaternization reactions. The choice of halide, the nucleophilicity of the phosphine, and the reaction conditions are optimized to achieve high yields and purity . Industrial methods may also include purification steps such as vacuum distillation, biphasic extraction, or recrystallization to remove impurities and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, bromide, (E)- undergoes various chemical reactions, including:
Oxidation: Phosphonium salts can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphonium salts back to phosphines.
Substitution: Phosphonium salts can participate in substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are often employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Phosphonium, bromide, (E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphonium, bromide, (E)- exerts its effects varies depending on the application:
Comparison with Similar Compounds
Phosphonium, bromide, (E)- can be compared with other similar compounds, such as:
Ammonium Salts: While both phosphonium and ammonium salts are quaternary salts, phosphonium salts generally exhibit higher thermal stability and chemical resistance.
Imidazolium-Based Ionic Liquids: Phosphonium-based ionic liquids often have lower viscosities and higher conductivities compared to imidazolium-based ones.
Pyridinium-Based Ionic Liquids: Similar to imidazolium-based ionic liquids, pyridinium-based ones are less thermally stable than phosphonium-based ionic liquids.
List of Similar Compounds
- Tetramethylphosphonium Bromide
- Tetrabutylphosphonium Bromide
- Methyltriphenylphosphonium Bromide
- Allyltriphenylphosphonium Bromide
- Butyltriphenylphosphonium Bromide
- Benzyltriphenylphosphonium Bromide
Phosphonium, bromide, (E)- stands out due to its unique (E)-configuration, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
7301-94-2 |
---|---|
Molecular Formula |
C21H20BrP |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
triphenyl-[(E)-prop-1-enyl]phosphanium;bromide |
InChI |
InChI=1S/C21H20P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-18H,1H3;1H/q+1;/p-1/b18-2+; |
InChI Key |
DEQBDPCMPVARSX-QMUAEARGSA-M |
Isomeric SMILES |
C/C=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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